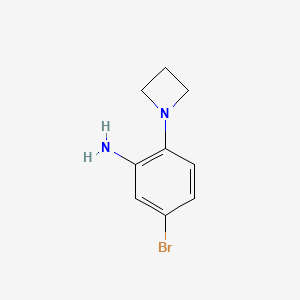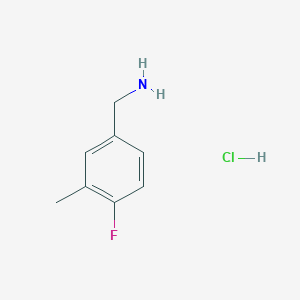
Methyl2-(4-iodo-2-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(4-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with iodine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-iodo-2-nitrophenyl)acetate typically involves the esterification of 4-iodo-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl2-(4-iodo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Substitution: 2-(4-hydroxy-2-nitrophenyl)acetic acid or 2-(4-amino-2-nitrophenyl)acetic acid.
Reduction: Methyl2-(4-amino-2-nitrophenyl)acetate.
Hydrolysis: 4-iodo-2-nitrophenylacetic acid.
科学的研究の応用
Methyl2-(4-iodo-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl2-(4-iodo-2-nitrophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
類似化合物との比較
Similar Compounds
- Methyl2-(2-iodo-4-nitrophenyl)acetate
- Methyl2-(4-chloro-2-nitrophenyl)acetate
- Methyl2-(4-bromo-2-nitrophenyl)acetate
Uniqueness
Methyl2-(4-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The iodine atom also makes the compound suitable for use in radiolabeling studies.
特性
分子式 |
C9H8INO4 |
|---|---|
分子量 |
321.07 g/mol |
IUPAC名 |
methyl 2-(4-iodo-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 |
InChIキー |
BWIVXTBYOPXHTP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C=C(C=C1)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)


![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)



![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)

